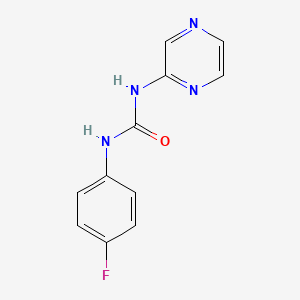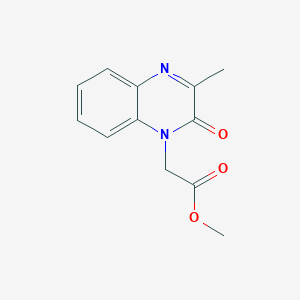
N-(4-fluorophenyl)-N'-2-pyrazinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FPYU is a synthetic chemical compound that belongs to the class of pyrazine derivatives. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. FPYU has shown promising results in several scientific research studies, making it a popular choice for researchers worldwide.
作用機序
The mechanism of action of FPYU is not fully understood, but several studies have reported that it acts by inhibiting the activity of specific enzymes and proteins in cells. In cancer cells, FPYU has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit the activity of photosystem II, leading to the disruption of photosynthesis and ultimately, plant death.
Biochemical and Physiological Effects:
FPYU has been shown to have several biochemical and physiological effects, depending on its application. In cancer cells, FPYU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit photosynthesis, leading to the depletion of energy reserves and ultimately, plant death. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
実験室実験の利点と制限
FPYU has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, FPYU also has some limitations, including its toxicity and potential side effects, which may affect its application in certain fields.
将来の方向性
There are several future directions for FPYU research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, FPYU may be used as a lead compound for the development of novel anticancer agents. In agriculture, FPYU may be used as a potential candidate for weed control, with further studies needed to assess its efficacy and safety. In material science, FPYU may be used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
In conclusion, FPYU is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it a popular choice for researchers worldwide. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery, agriculture, and material science.
合成法
FPYU can be synthesized using various methods, including the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatographic techniques.
科学的研究の応用
FPYU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FPYU has shown promising results as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells. In agriculture, FPYU has been shown to possess herbicidal properties, making it a potential candidate for weed control. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUPRAKDIDHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-pyrazin-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)

![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)


![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)
![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)